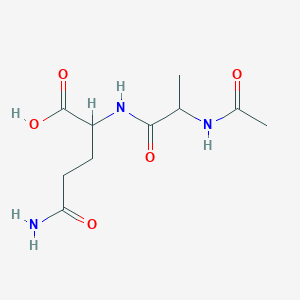
n-Acetyl-l-alanyl-l-glutamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Acetyl-l-alanyl-l-glutamine is a dipeptide compound composed of the amino acids alanine and glutamine, with an acetyl group attached to the nitrogen atom of the alanine residue. This compound is known for its stability and bioavailability, making it a valuable component in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Acetyl-l-alanyl-l-glutamine typically involves the following steps:
Preparation of L-phthaloyl-alanyl chloride: This is achieved by reacting L-alanine with phthalic anhydride in the presence of a suitable catalyst.
Formation of phthaloyl-L-alanyl-L-glutamic acid: The L-phthaloyl-alanyl chloride is then reacted with L-glutamic acid.
Synthesis of phthaloyl-L-alanyl-L-glutamic acid anhydride: This intermediate is formed by dehydrating the phthaloyl-L-alanyl-L-glutamic acid.
Production of phthaloyl-L-alanyl-L-glutamine: The anhydride is then reacted with ammonia to form phthaloyl-L-alanyl-L-glutamine.
Deprotection and purification: The final step involves removing the phthaloyl protecting group and purifying the product to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
化学反应分析
Types of Reactions
n-Acetyl-l-alanyl-l-glutamine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond to release alanine and glutamine.
Acetylation: Adding an acetyl group to the amino acids.
Deacetylation: Removing the acetyl group.
Common Reagents and Conditions
Hydrolysis: Typically performed in acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Acetylation: Acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Deacetylation: Hydroxylamine or hydrazine under mild conditions.
Major Products Formed
Hydrolysis: Produces free alanine and glutamine.
Acetylation: Forms acetylated derivatives of the amino acids.
Deacetylation: Regenerates the original amino acids
科学研究应用
n-Acetyl-l-alanyl-l-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a stable dipeptide for studying peptide synthesis and degradation.
Biology: Enhances collagen synthesis in human dermal fibroblasts, promoting skin health and wound healing.
Industry: Utilized in cell culture media to improve cell viability and productivity.
作用机制
n-Acetyl-l-alanyl-l-glutamine exerts its effects through several mechanisms:
Glutamine Metabolism: Acts as a precursor for glutamine, which is essential for various metabolic processes, including protein synthesis and immune function.
Antioxidant Defense: Enhances the production of glutathione, a key antioxidant that protects cells from oxidative stress.
Collagen Synthesis: Stimulates the expression of collagen genes, promoting skin health and repair.
相似化合物的比较
Similar Compounds
L-alanyl-l-glutamine: A dipeptide of alanine and glutamine without the acetyl group.
N-acetyl-l-glutamine: An acetylated form of glutamine.
N-acetyl-l-hydroxyproline: An acetylated derivative of hydroxyproline.
Uniqueness
n-Acetyl-l-alanyl-l-glutamine is unique due to its enhanced stability and bioavailability compared to its non-acetylated counterparts. The acetyl group protects the dipeptide from rapid degradation, making it more suitable for various applications .
属性
IUPAC Name |
2-(2-acetamidopropanoylamino)-5-amino-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O5/c1-5(12-6(2)14)9(16)13-7(10(17)18)3-4-8(11)15/h5,7H,3-4H2,1-2H3,(H2,11,15)(H,12,14)(H,13,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALLJDWBMKIZEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B13888509.png)
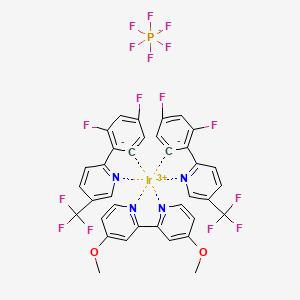
![N'-[(4-nitrophenyl)methyl]propane-1,3-diamine](/img/structure/B13888519.png)
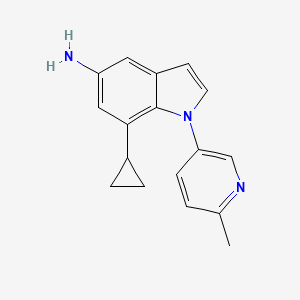
![1-Bromo-3-(oxolan-3-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13888524.png)
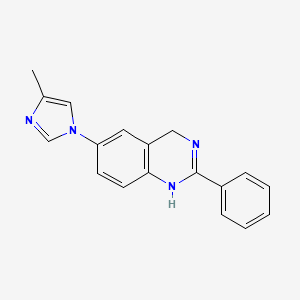
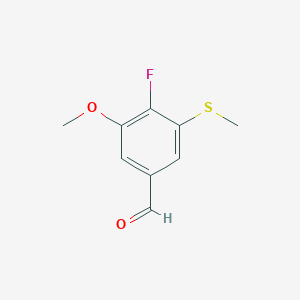
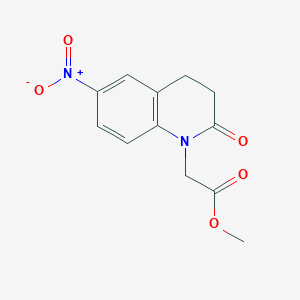
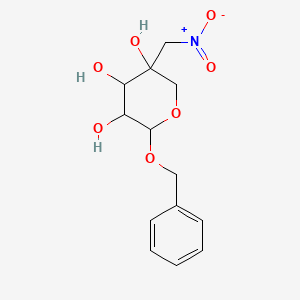
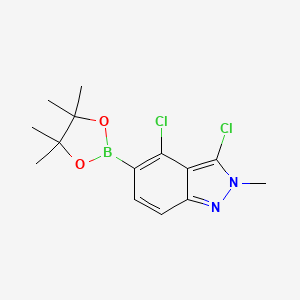
![N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide](/img/structure/B13888560.png)
![5-Nitro-1-[(1,3-thiazol-4-yl)methyl]-1H-indazole](/img/structure/B13888569.png)
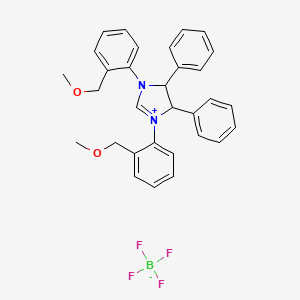
![[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride](/img/structure/B13888591.png)
